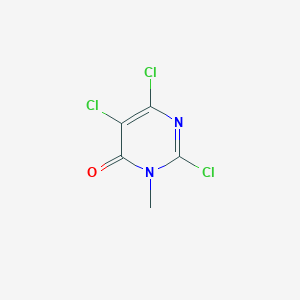

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

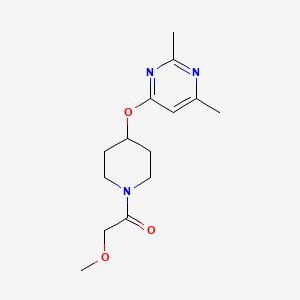

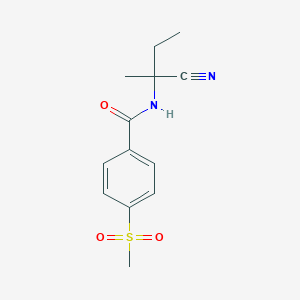

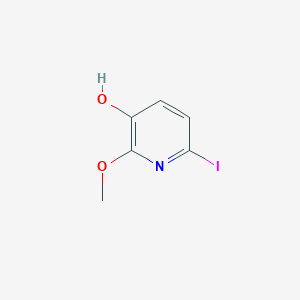

The molecular structure of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with three chlorine atoms at positions 2, 5, and 6, and a methyl group at position 3 .Physical And Chemical Properties Analysis

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a solid at room temperature. It has a molecular weight of 213.45 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Formation

- Regioselectivity in Methylation : The compound shows high regioselectivity in methylation, particularly at the N3 atom, influenced by the solvent medium. This property is crucial for creating specific isomers in chemical synthesis (Erkin & Krutikov, 2006).

- Intermediate for Synthetic Drugs : It acts as an important intermediate, especially in the synthesis of anticancer drugs like dasatinib, demonstrating its significance in pharmaceutical compound creation (Guo Lei-ming, 2012).

- Organotin Derivative Synthesis : The compound's derivatives have various applications, including the formation of organotin derivatives, which have potential uses in materials science and industry (Ma et al., 2005).

Crystallography and Molecular Interaction

- Crystal Formation and Hydrogen Bonding : It participates in forming cocrystals, demonstrating its ability to form stable complexes through hydrogen and halogen bonding, which is significant in crystallography and material science (Gerhardt & Egert, 2015).

- Heterocyclic Compound Synthesis : The compound facilitates the synthesis of heterocyclic compounds, which are critical in drug development and synthetic chemistry (Jalilzadeh & Pesyan, 2011).

Structural Analysis and Theory

- Molecular Structure Analysis : Studies on its crystal structure help understand molecular conformation and interactions, essential for designing new molecules in chemistry and pharmacology (Odell et al., 2007).

- Density Functional Theory Studies : Research includes the application of density functional theory to understand its properties, showcasing its importance in theoretical chemistry and molecular modeling (Mozafari et al., 2016).

Novel Applications and Studies

- Solvothermal Synthesis : The compound is involved in solvothermal synthesis, leading to the formation of novel polymer structures, indicating its potential in polymer science and engineering (Ma et al., 2006).

- Interaction with Other Compounds : Studies explore its interaction with other compounds, such as in organic-inorganic hybrid compounds, highlighting its versatility in forming diverse molecular structures (Hu et al., 2005).

Mecanismo De Acción

Safety and Hazards

Safety data indicates that 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

2,5,6-trichloro-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c1-10-4(11)2(6)3(7)9-5(10)8/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYISNYYGONBDTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)

![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)